molecular formula C24H20N2O3 B2403858 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1207035-81-1

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2403858
CAS No.: 1207035-81-1
M. Wt: 384.435
InChI Key: IXHHVZDKZLARTB-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or xanthene moieties, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the xanthene structure may interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide is unique due to its dual quinoline and xanthene structures, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-26-19-12-11-16(14-15(19)10-13-22(26)27)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-9,11-12,14,23H,10,13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHHVZDKZLARTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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